molecular formula C19H22FN7O B2586140 N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1172842-60-2

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2586140
CAS No.: 1172842-60-2
M. Wt: 383.431
InChI Key: KQVKQGUGJGOFLS-UHFFFAOYSA-N
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Description

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H22FN7O and its molecular weight is 383.431. The purity is usually 95%.
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Scientific Research Applications

Analgesic Potential

  • Vanilloid Receptor-1 Antagonists : A study by Wang et al. (2007) identified a compound structurally similar to the requested chemical, which acted as a potent TRPV1 antagonist. This compound showed promise as a treatment for chronic pain.

Insecticidal Properties

  • Insecticidal Activity Against Cotton Leafworm : Research by Fadda et al. (2017) explored derivatives of a similar compound for insecticidal properties against the cotton leafworm, Spodoptera littoralis.

Alzheimer's Disease Treatment

  • Acetylcholinesterase Inhibitors : A study by Umar et al. (2019) found that 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, closely related to the requested compound, were effective as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, suggesting potential use in Alzheimer's disease treatment.

Antibacterial Applications

  • Antibacterial Activity : Varshney et al. (2009) synthesized a series of compounds, including ones structurally similar to the requested molecule, which showed potent antibacterial activity against various resistant bacteria. Varshney et al., 2009.

Antitumor Activity

  • Antitumor Properties : A study by Naito et al. (2005) found that derivatives of a similar compound exhibited potent antitumor activity against several tumor cells, including human carcinoma.

  • Anti-Lung Cancer Activity : Research on fluoro substituted benzo[b]pyran, which is structurally related, demonstrated significant anticancer activity at low concentrations compared to reference drugs. Hammam et al., 2005.

Neuroinflammation Imaging

  • Neuroinflammation PET Imaging : A study by Damont et al. (2015) developed novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), used as biomarkers of neuroinflammatory processes in PET imaging.

Mechanism of Action

Target of Action

The primary target of the compound N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant .

Biochemical Pathways

The inhibition of ENTs by this compound affects the nucleotide synthesis pathway and the regulation of adenosine function. The downstream effects of this inhibition are yet to be fully understood .

Pharmacokinetics

The compound’s interaction with ents suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This can lead to changes in nucleotide synthesis and adenosine function.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s interaction with ents .

Biochemical Analysis

Properties

IUPAC Name

N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN7O/c1-14(28)21-6-7-27-19-17(12-24-27)18(22-13-23-19)26-10-8-25(9-11-26)16-4-2-15(20)3-5-16/h2-5,12-13H,6-11H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVKQGUGJGOFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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